N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide

15-PGDH inhibition prostaglandin metabolism cardiovascular disease

N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide (CAS 2378259-31-3, MF: C₁₂H₁₄ClNO₂, MW: 239.70 g/mol) is a substituted phenylacetamide featuring a unique 1-methylcyclopropyl substituent at the 5-position of the phenolic ring, which is a privileged structural motif found in a subset of potent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors disclosed in US patent US8637558. This compound is unambiguously distinguishable from the more common N-(4-chloro-2-hydroxyphenyl)acetamide (CAS 16323-09-4) by the presence of the sterically demanding and lipophilic 1-methylcyclopropyl group, which imparts distinct physicochemical properties and biological activity profiles.

Molecular Formula C12H14ClNO2
Molecular Weight 239.70 g/mol
Cat. No. B13676540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide
Molecular FormulaC12H14ClNO2
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C(=C1)C2(CC2)C)Cl)O
InChIInChI=1S/C12H14ClNO2/c1-7(15)14-10-5-8(12(2)3-4-12)9(13)6-11(10)16/h5-6,16H,3-4H2,1-2H3,(H,14,15)
InChIKeySDXCMFZXOKHNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide – A Structurally Differentiated Acetamide Building Block for Targeted Inhibitor Synthesis


N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide (CAS 2378259-31-3, MF: C₁₂H₁₄ClNO₂, MW: 239.70 g/mol) is a substituted phenylacetamide featuring a unique 1-methylcyclopropyl substituent at the 5-position of the phenolic ring, which is a privileged structural motif found in a subset of potent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors disclosed in US patent US8637558 [1]. This compound is unambiguously distinguishable from the more common N-(4-chloro-2-hydroxyphenyl)acetamide (CAS 16323-09-4) by the presence of the sterically demanding and lipophilic 1-methylcyclopropyl group, which imparts distinct physicochemical properties and biological activity profiles . Notably, the core aniline fragment of this acetamide serves as the essential precursor for ARS-853, a first-in-class covalent KRAS G12C inhibitor with a published co-crystal structure (PDB 5F2E) [2].

Why N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide Cannot Be Replaced by Simpler N-Arylacetamide Analogs


Although N-(4-chloro-2-hydroxyphenyl)acetamide (CAS 16323-09-4) and other simple N-arylacetamides share the chloro-hydroxy substitution pattern on the phenyl ring, their lack of a 5-position 1-methylcyclopropyl group fundamentally limits their utility in two key contexts. First, in the 15-PGDH inhibitor series disclosed in US8637558, the thiazolidinedione fragment is connected via the phenoxy linker bearing the 1-methylcyclopropyl moiety; the corresponding des-cyclopropyl or alternative alkyl-substituted analogs exhibit widely divergent inhibitory potencies, demonstrating that the 1-methylcyclopropyl group is not an interchangeable substituent [1]. Second, the aniline derived from this acetamide is the sole known precursor to generate the authentic ARS-853 inhibitor (CAS 1629268-00-3), with a published X-ray co-crystal structure confirming the critical role of the 1-methylcyclopropyl group in occupying the cryptic binding pocket of GDP-bound KRAS G12C [2]. Substituting with a methyl, ethyl, isopropyl, or any other common analog would yield a chemically different product with unvalidated binding affinity and selectivity.

Quantitative Differentiation Evidence for N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide Versus Closest Analogs


Directly Demonstrated 15-PGDH Inhibitory Activity (IC50 = 48.9 nM) That Is Absent in the Unsubstituted Core

The thiazolidinedione derivative incorporating the 4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl fragment (Compound 30, BDBM50347954) inhibits human 15-PGDH with an IC50 of 48.9 nM at pH 7.5 in a fluorescence-based NADH formation assay [1]. This represents the intrinsic contribution of the N-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl] pharmacophore to target engagement. Crucially, the simple N-(4-chloro-2-hydroxyphenyl)acetamide core (lacking the 1-methylcyclopropyl group) is not reported as a 15-PGDH inhibitor in the same patent or any other public dataset, indicating that the 5-position substituent is required to confer measurable potency against this therapeutically relevant target. Within the same patent, structural analogs bearing the identical thiazolidinedione warhead but with different aryl substitutions show IC50 values ranging from 13 nM (Compound 18) to 5,210 nM (Compound 119) [2], confirming that the specific 1-methylcyclopropyl-aryl substitution pattern provides a distinct potency tier.

15-PGDH inhibition prostaglandin metabolism cardiovascular disease

Validated Chemical Precursor to ARS-853, a Clinically Relevant Covalent KRAS G12C Inhibitor with Confirmed Target Engagement

The N-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]amine fragment, accessible via deacetylation of the acetamide, is the essential aniline building block for synthesizing ARS-853 (CAS 1629268-00-3). ARS-853 is a cell-active, covalent inhibitor of KRAS G12C that reduces GTP-bound KRAS levels by over 95% at 10 μM in mutant lung cancer cells and inhibits proliferation with an IC50 of 2.5 μM [1]. Importantly, ARS-853 has a published high-resolution co-crystal structure with K-Ras G12C (PDB 5F2E, resolution 1.40 Å), confirming covalent engagement of Cys12 in the GDP-bound state [2]. By contrast, there is no published evidence that structurally divergent aniline precursors lacking the 1-methylcyclopropyl group can be used to prepare a compound with validated KRAS G12C covalent inhibition and structural confirmation of target binding. The methoxy analog N-[4-chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide (CAS 1629269-90-4) is commercially available but contains an O-methyl ether instead of the free phenol, precluding its direct use as an ARS-853 precursor without additional synthetic manipulation .

KRAS G12C inhibitor precision oncology ARS-853

Differentiated Physicochemical Profile Versus the Closest Commercially Available Analog: Free Phenol vs. Methyl Ether

The free 2-hydroxy group in N-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide (MW 239.70 g/mol, HBD count: 2, HBA count: 3) enables downstream functionalization via O-alkylation or O-acylation that is not possible with the methoxy analog (CAS 1629269-90-4, MW 253.72 g/mol, HBD count: 1) . Because ARS-853 and the US8637558 thiazolidinedione series both require the free phenolic oxygen for ether or ester linkage formation, the free phenol acetamide represents a versatile, late-stage diversifiable intermediate while the methyl ether analog introduces an unnecessary and potentially yield-reducing O-demethylation step for any application requiring a free phenolic hydroxyl [1]. In addition, the presence of two hydrogen bond donors (phenolic OH + amide NH) in the target compound versus one in the methoxy analog alters solubility, logP, and potential for intermolecular hydrogen bonding in both solution and solid-state formulations .

physicochemical properties hydrogen bond donor synthetic handle

Potency Differentiation Within the US8637558 15-PGDH Inhibitor Series: Comparative IC50 Ranking

Within the US8637558 patent series, all compounds incorporating the 4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl motif exhibit measurable 15-PGDH inhibition, but the potencies span a broad range depending on the attached warhead. Under identical assay conditions (human 15-PGDH, NADH fluorescence, pH 7.5), Compound 30 (IC50 48.9 nM) provides a moderate potency tier among the 1-methylcyclopropyl-bearing analogs, while Compound 18 (IC50 13–19.6 nM) represents the most potent series member [1]. This data confirms that while the 1-methylcyclopropyl-aryl fragment is essential for activity, appended functional groups can further modulate potency by approximately 2.5- to 4-fold. Critically, analogs from the same patent that lack the 1-methylcyclopropyl substitution, such as Compound 119 (IC50 5,210 nM), show over 100-fold reduced potency, demonstrating that the 1-methylcyclopropyl moiety is a key potency determinant irrespective of warhead optimization [2].

15-PGDH SAR potency ranking structure-activity relationship

Validated Application Scenarios for Procuring N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide


Synthesis of Authentic ARS-853 and Derivative KRAS G12C Covalent Inhibitors for Oncology Research

This acetamide provides the only commercially documented chemical entry point to ARS-853 (CAS 1629268-00-3), the first-in-class covalent KRAS G12C inhibitor with a published co-crystal structure (PDB 5F2E, 1.40 Å resolution) [1]. Deacetylation of the acetamide yields the free aniline, which is then acylated and elaborated to the full ARS-853 structure. Using the correct 1-methylcyclopropyl-bearing precursor is essential: the co-crystal structure explicitly shows the 1-methylcyclopropyl group occupying the cryptic, inducible binding pocket adjacent to Cys12 in GDP-bound KRAS G12C, and any structural deviation at this position is expected to abolish or severely attenuate covalent engagement. Procurement of this specific compound enables reproducible synthesis of ARS-853 for use as a tool compound in KRAS G12C signaling studies, in vitro pharmacology, and in-cell target engagement assays.

Fragment-Based or Hit-to-Lead Optimization of 15-PGDH Inhibitors for Cardiovascular, Renal, or Wound Healing Indications

The N-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl] pharmacophore has been validated in US8637558 as a productive scaffold for 15-PGDH inhibition, with the thiazolidinedione conjugate (Compound 30) showing an IC50 of 48.9 nM [2]. This acetamide can serve as a late-stage diversifiable intermediate: the free phenolic hydroxyl enables O-alkylation, O-acylation, or sulfonation to generate focused libraries of 15-PGDH inhibitors. The established SAR dataset from US8637558, spanning potencies from 13 nM to >5,000 nM across structurally related analogs, provides a quantitative framework for library design. This scenario is especially relevant for academic and biotech laboratories engaged in prostaglandin pathway drug discovery, where the compound's moderate potency tier (sub-50 nM) provides an attractive starting point for further optimization.

Chemical Probe Development Targeting Prostaglandin Metabolism and Inflammation Biology

15-PGDH is the primary enzyme responsible for prostaglandin inactivation, and its inhibition elevates endogenous prostaglandin levels with therapeutic potential in cardiovascular disease, renal protection, wound healing, and hair growth stimulation [1]. The thiazolidinedione conjugate incorporating the 4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl fragment (Compound 30, IC50 48.9 nM) provides a validated starting point for developing chemical probes to interrogate 15-PGDH biology. The free phenol acetamide intermediate enables rapid diversification to generate tool compounds with tunable potency, selectivity, and pharmacokinetic properties. Procurement of this specific intermediate, rather than a generic N-arylacetamide, ensures that any probe molecule generated retains the essential 1-methylcyclopropyl group required for target engagement as established by the SAR data within US8637558.

Structure-Activity Relationship Studies Exploring the Role of Sterically Demanding 5-Position Substituents on Arylacetamide Pharmacophores

The 1-methylcyclopropyl group represents a conformationally constrained, sterically bulky substituent that is rarely encountered in commercial arylacetamide building blocks. The quantitative SAR from US8637558 demonstrates that replacing this group with alternative substituents dramatically alters 15-PGDH potency (e.g., Compound 27/28 lacking the optimized substitution: IC50 255–728 nM; Compound 119 with divergent aryl group: IC50 5,210 nM) [2]. This compound thus serves as a unique model substrate for systematic SAR exploration of the 5-position substituent effect in arylacetamide pharmacophores, with immediate applicability to medicinal chemistry projects targeting 15-PGDH, as well as broader ligand design efforts requiring fine-tuning of steric and lipophilic parameters at the phenyl 5-position.

Quote Request

Request a Quote for N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.